N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
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Description
The compound "N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and a rigid structure imparted by the cyclopropyl and pyrazole rings. The fluorine atom and the carboximidamide moiety suggest potential interactions with biological systems, possibly as an inhibitor or modulator of certain enzymes or receptors.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides have been cyclized using polyphosphoric acid and other reagents to yield various oxazolyl-pyrazolamines . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cyclization and functional group interconversion could be employed. The synthesis of related quinoline carboxylic acids from tetrafluorobenzene has been reported, indicating that fluorinated aromatic compounds can be synthesized and manipulated to produce a wide array of derivatives .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a benzene ring substituted with a fluorine atom and a carboximidamide group, as well as a pyrazole ring with an isopropyl group. The cyclopropyl group would add steric bulk and could influence the conformation of the molecule. The presence of the fluorine atom could affect the electron distribution within the molecule, potentially enhancing its reactivity or binding affinity to biological targets.
Chemical Reactions Analysis
The compound contains several reactive functional groups that could participate in chemical reactions. The carboximidamide group could be involved in the formation of hydrogen bonds or act as a hydrogen bond acceptor. The fluorine atom could be involved in electrophilic aromatic substitution reactions, although its presence might deactivate the benzene ring towards further substitution. The pyrazole ring could engage in nucleophilic substitution reactions, given the right conditions and reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom is likely to increase the compound's lipophilicity, which could affect its solubility and permeability across biological membranes. The rigid structure imparted by the cyclopropyl and pyrazole rings might also influence the compound's crystallinity and melting point. The compound's reactivity could be modulated by the presence of the carboximidamide group, which could engage in various non-covalent interactions.
Scientific Research Applications
Cytochrome P450 Inhibition
Research on cytochrome P450 (CYP) isoforms in human liver microsomes highlights the importance of selective chemical inhibitors, which are crucial for predicting drug-drug interactions (DDIs). The selectivity of inhibitors is vital for deciphering the involvement of specific CYP isoforms in the metabolism of drugs. This area of study is relevant for compounds like N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide due to the potential impact on metabolic stability and DDIs in pharmacological contexts (Khojasteh et al., 2011).
Synthetic Routes to Pyrazolines
The synthesis and chemical behavior of hexasubstituted pyrazolines have been extensively studied. These compounds are key intermediates in the formation of cyclopropanes and have applications in the synthesis of hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. This research area may provide insights into synthetic methodologies applicable to the compound , facilitating the development of new chemical entities with potential biological activity (Baumstark et al., 2013).
Chemistry of Heterocyclic Compounds
Heterocyclic compounds, including pyrazoline and benzimidazole derivatives, have been identified as promising scaffolds in drug discovery due to their diverse biological activities. Studies focusing on the synthesis, reactivity, and application in heterocyclic and dyes synthesis of such compounds are directly relevant. This body of work underscores the therapeutic and material science applications of heterocyclic compounds, potentially guiding the research and development of N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide derivatives (Gomaa & Ali, 2020).
properties
IUPAC Name |
N'-cyclopropyl-4-fluoro-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-11(2)21-15(9-10-18-21)20-16(19-14-7-8-14)12-3-5-13(17)6-4-12/h3-6,9-11,14H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMRIKRSNJIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC2CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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